molecular formula C25H34O6 B12319538 [11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate

[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate

Cat. No.: B12319538
M. Wt: 430.5 g/mol
InChI Key: AARQXBTVVJUICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylprednisolone 17-Propionate is a synthetic glucocorticoid, a derivative of methylprednisolone. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is often utilized in topical formulations to treat various dermatological conditions due to its potent activity and minimal systemic absorption .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylprednisolone 17-Propionate typically involves the esterification of methylprednisolone with propionic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of Methylprednisolone 17-Propionate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Methylprednisolone 17-Propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Methylprednisolone 17-Propionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound modulates the expression of genes involved in inflammatory and immune responses, leading to decreased production of pro-inflammatory cytokines and inhibition of leukocyte migration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylprednisolone 17-Propionate is unique due to its balanced potency and minimal systemic absorption, making it suitable for long-term use in treating chronic dermatological conditions. Its esterification at the 17th position enhances its lipophilicity, improving skin penetration and efficacy .

Properties

IUPAC Name

[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-5-21(30)31-25(20(29)13-26)9-7-17-16-10-14(2)18-11-15(27)6-8-23(18,3)22(16)19(28)12-24(17,25)4/h6,8,11,14,16-17,19,22,26,28H,5,7,9-10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARQXBTVVJUICB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)C)O)C)C(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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